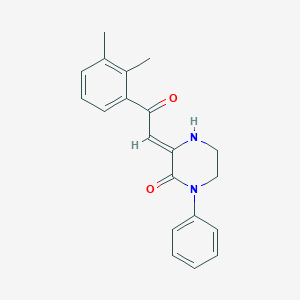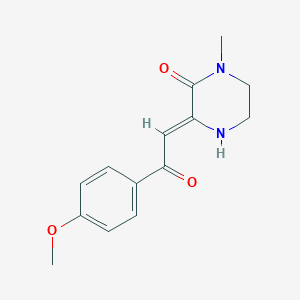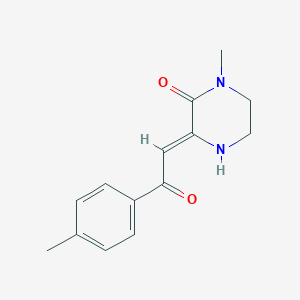
3-(2-(4-Fluorophenyl)-2-oxoethylidene)-1-methylpiperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Fluorophenyl)-2-oxoethylidene)-1-methylpiperazinone, commonly known as FPOP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. FPOP is a photoactivatable crosslinker that can be used to study protein-protein interactions, protein-ligand interactions, and protein structure.
Mecanismo De Acción
FPOP works by generating a highly reactive species, the hydroxyl radical, upon exposure to UV light. The hydroxyl radical can react with nearby amino acid residues on proteins, forming covalent bonds and crosslinking the proteins. FPOP can crosslink proteins in a site-specific manner, allowing for the identification of protein interaction interfaces and binding sites of small molecules.
Biochemical and Physiological Effects:
FPOP has been shown to have minimal effects on protein function and stability. FPOP can crosslink proteins without significantly altering their activity or structure. FPOP has been used to study the structure and function of various proteins, including enzymes, receptors, and transporters. FPOP has also been used to study protein interactions in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of FPOP include its ability to crosslink proteins in a site-specific manner, its minimal effects on protein function and stability, and its simple synthesis method. FPOP can be used to study protein interactions in both in vitro and in vivo settings. However, FPOP has some limitations, including its dependence on UV light for activation and its potential for non-specific crosslinking. FPOP can also be difficult to use in certain experimental settings, such as those involving membrane proteins or protein complexes.
Direcciones Futuras
There are several future directions for FPOP research. One direction is to develop new crosslinkers that can be activated by visible light, allowing for greater control over crosslinking reactions. Another direction is to improve the specificity of FPOP for certain amino acid residues, such as cysteine or lysine. FPOP can also be used in combination with other techniques, such as mass spectrometry or NMR spectroscopy, to study protein interactions and structures. Finally, FPOP can be applied in drug discovery research to identify new drug targets and develop new drugs.
Métodos De Síntesis
FPOP can be synthesized by reacting 4-fluorobenzaldehyde with 1-methylpiperazine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then oxidized with potassium permanganate to yield FPOP. The synthesis of FPOP is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
FPOP has been widely used in various research fields due to its ability to crosslink proteins and study protein interactions. FPOP can be used to determine the binding sites of small molecules on proteins, identify protein-protein interaction interfaces, and study protein conformational changes. FPOP has also been used to study the structure of membrane proteins and protein complexes. FPOP has been applied in drug discovery research to identify potential drug targets and develop new drugs.
Propiedades
Número CAS |
178408-19-0 |
|---|---|
Nombre del producto |
3-(2-(4-Fluorophenyl)-2-oxoethylidene)-1-methylpiperazinone |
Fórmula molecular |
C13H13FN2O2 |
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
(3Z)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C13H13FN2O2/c1-16-7-6-15-11(13(16)18)8-12(17)9-2-4-10(14)5-3-9/h2-5,8,15H,6-7H2,1H3/b11-8- |
Clave InChI |
BVJIAOPWTLJFQJ-FLIBITNWSA-N |
SMILES isomérico |
CN1CCN/C(=C\C(=O)C2=CC=C(C=C2)F)/C1=O |
SMILES |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)F)C1=O |
SMILES canónico |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)F)C1=O |
Sinónimos |
(3Z)-3-[2-(4-fluorophenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)


![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)


![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)




